molecular formula C16H21N3S B12137885 N-cyclohexyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

N-cyclohexyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12137885
M. Wt: 287.4 g/mol
InChI Key: PVIRULZHKLRIFO-UHFFFAOYSA-N
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Description

N-Cyclohexyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a thienopyrimidine derivative characterized by a fused bicyclic core and a cyclohexylamine substituent at the 4-position. The synthesis of such compounds typically involves the Gewald reaction to construct the thienopyrimidine scaffold, followed by nucleophilic substitution with amines or hydrazines (e.g., cyclohexylamine) at the 4-chloro intermediate .

Properties

Molecular Formula

C16H21N3S

Molecular Weight

287.4 g/mol

IUPAC Name

N-cyclohexyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C16H21N3S/c1-2-6-11(7-3-1)19-15-14-12-8-4-5-9-13(12)20-16(14)18-10-17-15/h10-11H,1-9H2,(H,17,18,19)

InChI Key

PVIRULZHKLRIFO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C3C4=C(CCCC4)SC3=NC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with cyclohexylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-cyclohexyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (Substituents) Molecular Formula Molecular Weight Melting Point (°C) Key Biological Activity Reference
N-(4-Chlorophenyl)-7-methyl derivative C₁₇H₁₆ClN₃S 329.84 170–172 Anti-proliferative (Cancer) [1]
N,N-Dimethyl-4-(methylthio)phenyl derivative C₁₉H₂₁N₃S₂ 371.52 189–191 Not specified [2]
N-(4-Methoxyphenyl)-N,2-dimethyl derivative C₁₉H₂₁N₃OS 339.45 198–199.6 Cytotoxicity evaluation [5]
2-(2-Chlorophenyl)-7-methyl derivative C₁₇H₁₆ClN₃S 329.85 Not reported Synthetic intermediate [16]
N-Morpholinoethyl derivative C₁₆H₂₂N₄OS 318.44 Not reported Potential CNS activity* [21]
Hydrazine derivatives (e.g., 4-chlorobenzaldehyde hydrazone) C₁₇H₁₅ClN₄S 342.85 Not reported Antimicrobial [4, 10]

Notes:

  • Anti-proliferative activity : Aryl-substituted derivatives (e.g., 4-chlorophenyl) exhibit potent inhibition against cancer cell lines (e.g., HOP-92 lung cancer) due to enhanced π-π stacking with cellular targets .
  • Morpholinoethyl substituents: Polar groups like morpholine enhance solubility and may target kinase domains or GPCRs .

Key Research Findings

Anti-Proliferative Activity

  • Aryl-substituted analogs : N-(4-Chlorophenyl) and N-(2-chlorophenyl) derivatives demonstrated IC₅₀ values <10 μM against lung (HOP-92) and breast cancer cell lines, attributed to intercalation with DNA or inhibition of tyrosine kinases .

Antimicrobial Activity

  • Hydrazine derivatives : 4-Chlorobenzaldehyde hydrazone (C₁₇H₁₅ClN₄S) exhibited broad-spectrum activity against S. aureus and E. coli, likely via disruption of microbial membrane integrity .

Biological Activity

N-cyclohexyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

N-cyclohexyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine features a unique bicyclic structure that combines elements of benzothieno and pyrimidine moieties. This structural complexity is believed to contribute to its diverse biological activities.

The biological activity of N-cyclohexyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical metabolic pathways. For instance, it may interact with enzymes responsible for nucleic acid synthesis and cellular proliferation.
  • Receptor Modulation : N-cyclohexyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine can bind to various receptors in the body, potentially modulating their activity and influencing physiological responses.

Antimicrobial Activity

Research indicates that N-cyclohexyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa10 µg/mL

These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

N-cyclohexyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine has also been investigated for its anticancer properties. A study assessed its effects on various cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)5.0
MCF-7 (breast cancer)6.3
A549 (lung cancer)4.8

The compound demonstrated potent cytotoxicity against these cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Study on Antimicrobial Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of N-cyclohexyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine against multi-drug resistant bacteria. The findings highlighted that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics.

Anticancer Mechanisms

In another investigation published in Cancer Research, researchers explored the mechanisms underlying the anticancer effects of the compound. They found that treatment with N-cyclohexyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine led to increased levels of reactive oxygen species (ROS) in cancer cells. This accumulation triggered apoptosis through mitochondrial pathways.

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